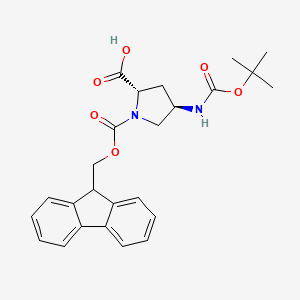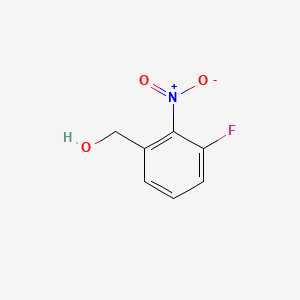
(3-氟-2-硝基苯基)甲醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Fluoro-2-nitrophenyl)methanol is an organic compound with the molecular formula C7H6FNO3 It consists of a phenyl ring substituted with a fluorine atom at the 3-position, a nitro group at the 2-position, and a hydroxymethyl group at the 1-position
科学研究应用
(3-Fluoro-2-nitrophenyl)methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of compounds with anticancer and antiviral activities.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Fluoro-2-nitrophenyl)methanol typically involves the nitration of a fluorobenzene derivative followed by reduction and subsequent functional group transformations. One common method includes:
Nitration: Starting with 3-fluorobenzaldehyde, nitration is carried out using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 2-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Hydroxymethylation: Finally, the amino group is converted to a hydroxymethyl group through a series of reactions involving formaldehyde and subsequent oxidation.
Industrial Production Methods
Industrial production of (3-Fluoro-2-nitrophenyl)methanol may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and reduction steps, and the employment of more efficient catalysts and reagents to improve yield and reduce production costs.
化学反应分析
Types of Reactions
(3-Fluoro-2-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: (3-Fluoro-2-nitrobenzoic acid)
Reduction: (3-Fluoro-2-aminophenyl)methanol
Substitution: (3-Methoxy-2-nitrophenyl)methanol
作用机制
The mechanism of action of (3-Fluoro-2-nitrophenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their activity and function.
相似化合物的比较
Similar Compounds
(3-Fluoro-2-nitrobenzyl alcohol): Similar structure but lacks the hydroxymethyl group.
(3-Fluoro-4-nitrophenyl)methanol: Similar structure but with the nitro group at the 4-position.
(2-Fluoro-3-nitrophenyl)methanol: Similar structure but with the fluorine and nitro groups swapped.
Uniqueness
(3-Fluoro-2-nitrophenyl)methanol is unique due to the specific positioning of its substituents, which influences its reactivity and interaction with other molecules. The combination of the fluorine, nitro, and hydroxymethyl groups provides a distinct set of chemical properties that can be exploited in various applications, making it a valuable compound in research and industry.
属性
IUPAC Name |
(3-fluoro-2-nitrophenyl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMKNOYTVACESCK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
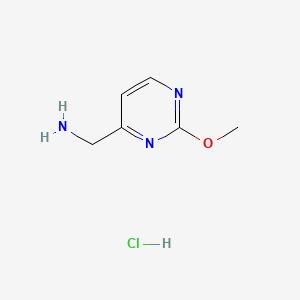
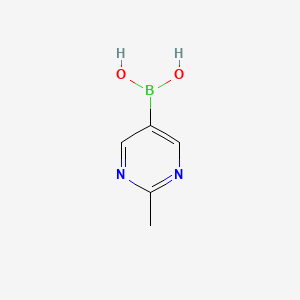
![(2-Oxo-2,3-dihydrobenzo[d]oxazol-6-yl)boronic acid](/img/structure/B591585.png)
![(2-Phenylbenzo[d]oxazol-6-yl)methanamine](/img/structure/B591586.png)
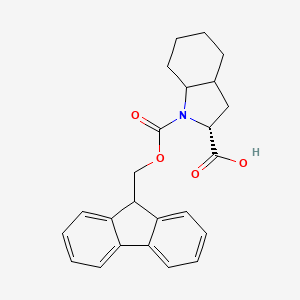
![Tert-butyl N-[(2S,3R,5R)-6-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-benzyl-3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-1-phenylhexan-2-yl]carbamate](/img/structure/B591588.png)
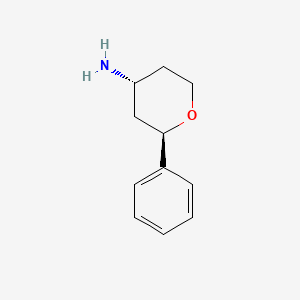
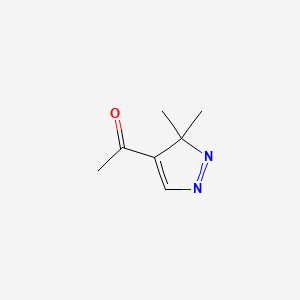

![(2R,4S)-5-([1,1'-biphenyl]-4-yl)-4-((tert-butoxycarbonyl)aMino)-2-Methylpentanoic acid](/img/structure/B591595.png)
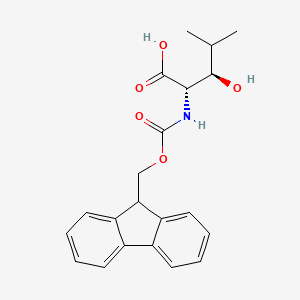
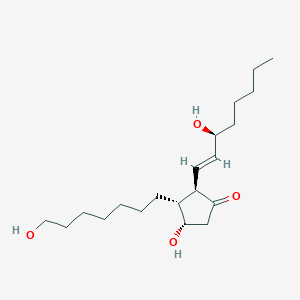
![(2S,3R,4S,5S,6R)-2-(3-(benzo[b]thiophen-2-ylmethyl)-4-fluorophenyl)-6-(hydroxymethyl)-2-methoxytetrahydro-2H-pyran-3,4,5-triol](/img/structure/B591602.png)
